![molecular formula C10H9ClN2O2 B1441980 3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one CAS No. 1142199-77-6](/img/structure/B1441980.png)
3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one
Descripción general
Descripción
3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one, also known as CM-4-MPMO, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C7H6ClNO2 and a molecular weight of 167.59 g/mol. CM-4-MPMO is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure. It is a popular choice for lab experiments due to its low toxicity and high reactivity.
Aplicaciones Científicas De Investigación
Photophysical and Nonlinear Optical Behavior
A study by Murthy et al. (2013) synthesized novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to investigate their third-order nonlinear optical properties. These compounds demonstrated significant optical limiting behavior, which suggests their potential in developing optical limiters and other photonic devices Murthy et al., 2013.
Synthetic Methodology and Chemical Transformations
Research by Yamane et al. (2004) presented an efficient method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1.3-oxazoles. This method offers high regioselectivity and moderate to good yields, highlighting the compound's utility in synthetic organic chemistry Yamane, Mitsudera, & Shundoh, 2004.
Antifungal and Antibacterial Properties
A study focused on the synthesis and bioactivity of derivatives containing the core structure of interest showed strong fungicidal activity and some plant growth activity, indicating potential applications in agriculture and pharmaceuticals Fu Shi-kai, 2003.
Multifunctional Synthon for Derivative Synthesis
Stepanov et al. (2019) investigated the chemical properties of a related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan. The study explored its potential as a multifunctional synthon for synthesizing diverse 1,2,5-oxadiazole derivatives, revealing its versatility in creating novel chemical entities Stepanov, Dashko, & Stepanova, 2019.
Propiedades
IUPAC Name |
3-(chloromethyl)-4-[(1-methylpyrrol-2-yl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-4-2-3-7(13)5-8-9(6-11)12-15-10(8)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOEJYJTBMNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



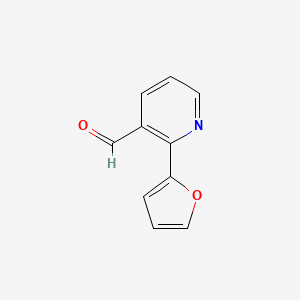
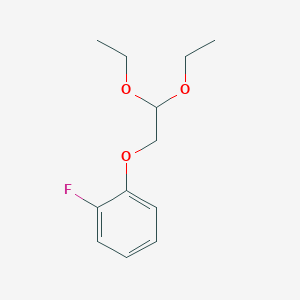
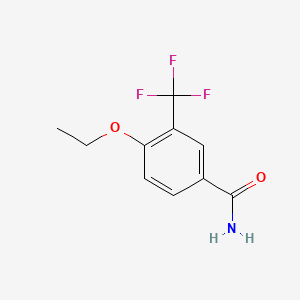
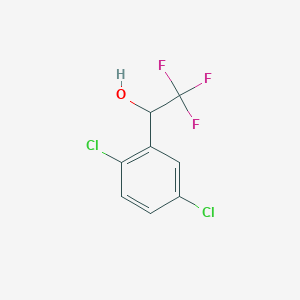
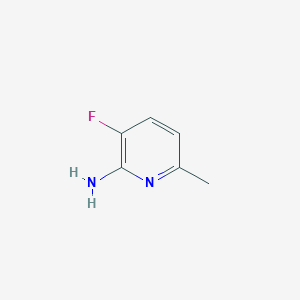
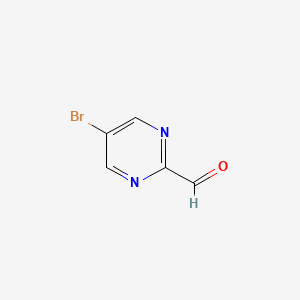
![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)
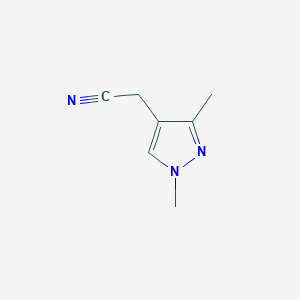
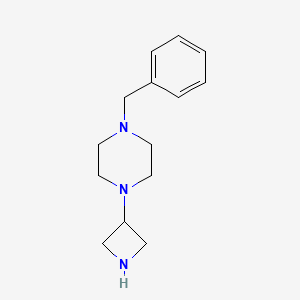
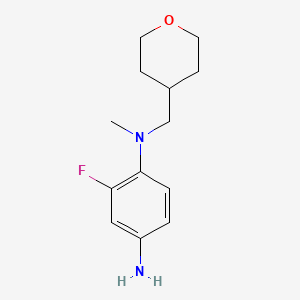
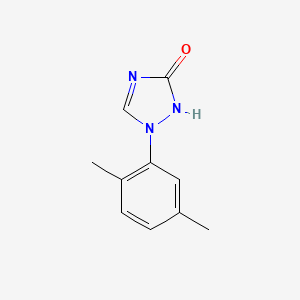
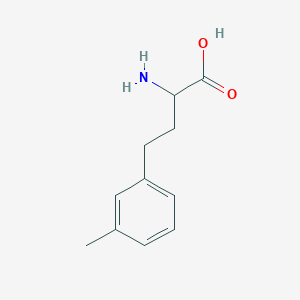
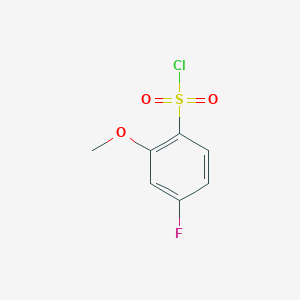
![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)